

AZ760: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ760

Cat. No.: B12364745

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Introduction

AZ760 is a potent and selective small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1] As a member of the diazaspiroundecane class of compounds, **AZ760** offers a valuable tool for investigating the biological roles of the CCR8 signaling pathway.[2] This pathway is increasingly recognized for its critical involvement in immune regulation, particularly in the context of cancer immunotherapy, where CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs). This document provides detailed application notes, solubility information, and experimental protocols for the preparation and use of **AZ760** in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **AZ760** is provided in the table below.

Property	Value	Source
CAS Number	912461-36-0	[1]
Molecular Formula	C ₂₉ H ₃₃ N ₃ O ₄	[1]
Molecular Weight	487.59 g/mol	[1]
Chemical Class	Diazaspiroundecane	[2]

Solubility and Preparation of Stock Solutions

While specific quantitative solubility data for **AZ760** is not readily available in public datasheets, its chemical class and the common practices for similar small molecule inhibitors suggest its solubility profile. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

Solvent	Concentration	Notes
DMSO	≥ 10 mM	For in vitro use, it is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) in high-purity DMSO. The solution should be clear upon dissolution, which may be aided by gentle warming or sonication.
Ethanol	Limited Solubility	Solubility in ethanol is likely to be lower than in DMSO. If ethanol is required as the solvent, it is advisable to first test solubility with a small amount of the compound.
Aqueous Buffers	Poor Solubility	AZ760 is expected to have low solubility in aqueous buffers. For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

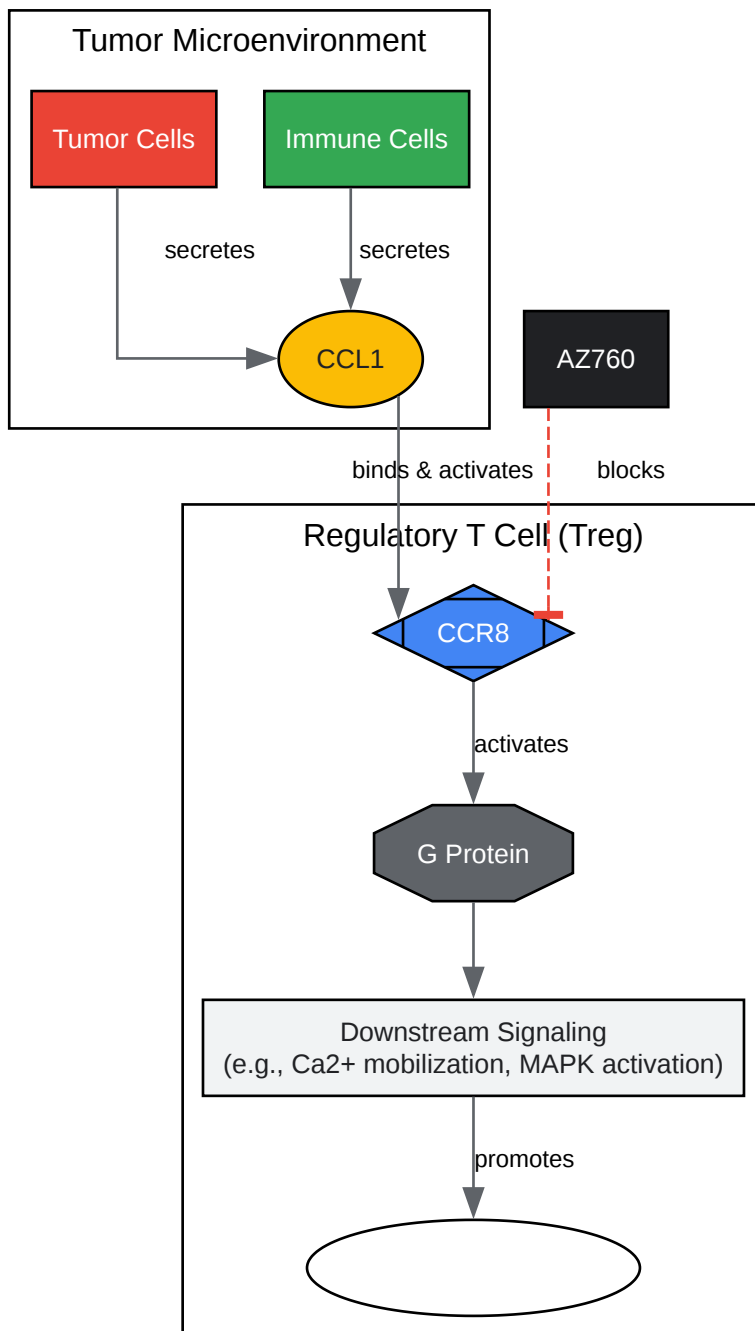
- Weighing: Accurately weigh out a precise amount of **AZ760** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.88 mg of **AZ760** (Molecular Weight = 487.59 g/mol).

- **Dissolving:** Add the weighed **AZ760** to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, sterile DMSO to achieve the desired 10 mM concentration.
- **Solubilization:** Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for at least one year.

Mechanism of Action and Signaling Pathway

AZ760 functions as an antagonist of CCR8, a G protein-coupled receptor (GPCR). The primary endogenous ligand for CCR8 is the chemokine CCL1. In the tumor microenvironment, the interaction between CCL1 and CCR8 on the surface of Tregs promotes the recruitment and immunosuppressive function of these cells, thereby hindering the anti-tumor immune response. By blocking the binding of CCL1 to CCR8, **AZ760** inhibits the downstream signaling cascade, which can lead to a reduction in Treg-mediated immunosuppression.

CCR8 Signaling Pathway and Inhibition by AZ760

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Caption: CCR8 signaling pathway and its inhibition by **AZ760**.

Experimental Protocols

The following is a generalized protocol for an in vitro cell-based assay to evaluate the antagonist activity of **AZ760**. This protocol can be adapted for various experimental setups, such as chemotaxis assays or functional assays measuring downstream signaling events.

In Vitro Chemotaxis Assay Protocol:

This protocol describes a method to assess the ability of **AZ760** to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.

Materials:

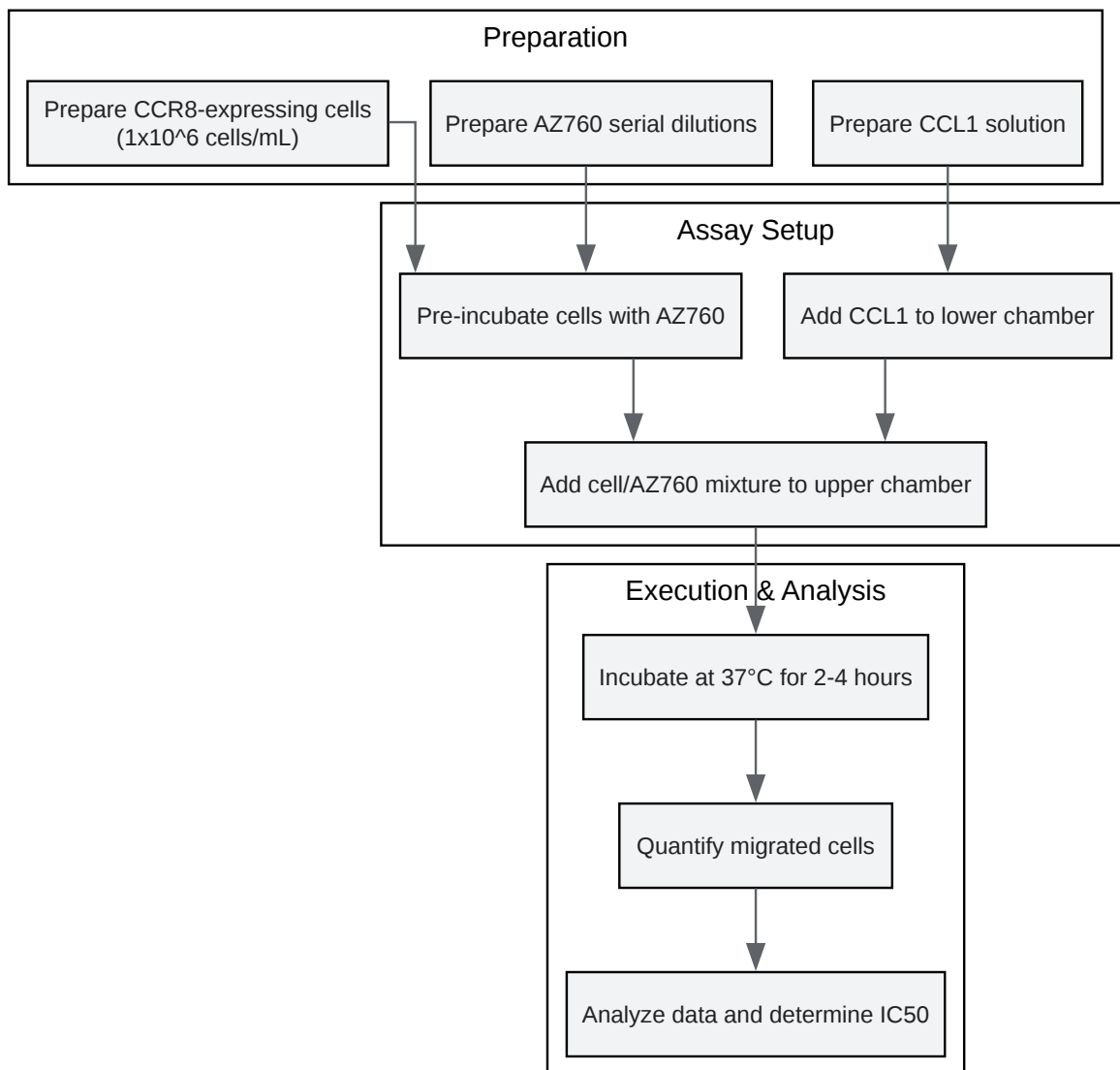
- CCR8-expressing cells (e.g., primary Tregs, or a cell line stably expressing human CCR8)
- **AZ760** stock solution (10 mM in DMSO)
- Recombinant human CCL1
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Transwell inserts (e.g., 5 µm pore size for lymphocytes)
- 24-well companion plates
- Cell counting solution or hemocytometer

Procedure:

- Cell Preparation: a. Culture CCR8-expressing cells according to standard protocols. b. On the day of the assay, harvest the cells and wash them once with assay medium. c. Resuspend the cells in assay medium at a concentration of 1×10^6 cells/mL.
- Preparation of **AZ760** and CCL1 Solutions: a. Prepare serial dilutions of **AZ760** in assay medium from the 10 mM DMSO stock. The final concentrations should typically range from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. b. Prepare a solution of CCL1 in assay medium at a concentration known to induce optimal chemotaxis (e.g., 50 ng/mL).

- Assay Setup: a. Add 600 μ L of the CCL1 solution to the lower wells of the 24-well plate. For negative control wells, add 600 μ L of assay medium without CCL1. b. In a separate plate or tubes, pre-incubate 100 μ L of the cell suspension with 100 μ L of the diluted **AZ760** solutions (or vehicle control) for 30 minutes at 37°C. c. After pre-incubation, add 100 μ L of the cell/compound mixture to the upper chamber of the Transwell inserts. d. Carefully place the inserts into the wells of the 24-well plate containing the CCL1 or control medium.
- Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 hours. The optimal incubation time may need to be determined empirically for the specific cell type.
- Quantification of Migration: a. After incubation, carefully remove the Transwell inserts. b. To quantify the migrated cells, collect the cells from the lower chamber. c. Count the number of migrated cells using a cell counter, flow cytometer, or a hemocytometer.
- Data Analysis: a. Calculate the percentage of inhibition of chemotaxis for each concentration of **AZ760** compared to the vehicle control. b. Plot the percentage of inhibition against the log concentration of **AZ760** to determine the IC₅₀ value.

Experimental Workflow for In Vitro Chemotaxis Assay



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Caption: Workflow for an in vitro chemotaxis assay using **AZ760**.

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling **AZ760**. The compound

should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

AZ760 is a valuable research tool for studying the role of the CCR8 signaling pathway in various physiological and pathological processes. The protocols and information provided in this document are intended to serve as a guide for the effective use of **AZ760** in experimental settings. Researchers should optimize these protocols based on their specific cell systems and experimental goals.

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References

- 1. AZ760 CAS#: 912461-36-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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